5,5'-Thiobis(2-phenylisoindoline-1,3-dione)
Overview
Description
5,5’-Thiobis(2-phenylisoindoline-1,3-dione) is a complex organic compound characterized by the presence of two isoindoline-1,3-dione units connected via a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Thiobis(2-phenylisoindoline-1,3-dione) typically involves the reaction of 2-phenylisoindoline-1,3-dione with sulfur-containing reagents. One common method includes the condensation of 2-phenylisoindoline-1,3-dione with elemental sulfur or sulfur dichloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the thiobis linkage.
Industrial Production Methods
Industrial production of 5,5’-Thiobis(2-phenylisoindoline-1,3-dione) may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5,5’-Thiobis(2-phenylisoindoline-1,3-dione) undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the thiobis linkage, yielding two molecules of 2-phenylisoindoline-1,3-dione.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction typically produces 2-phenylisoindoline-1,3-dione .
Scientific Research Applications
5,5’-Thiobis(2-phenylisoindoline-1,3-dione) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and polymer additives.
Mechanism of Action
The mechanism of action of 5,5’-Thiobis(2-phenylisoindoline-1,3-dione) involves its interaction with various molecular targets. The sulfur atom in the compound can form strong bonds with metal ions, making it useful in coordination chemistry. Additionally, the aromatic rings can interact with biological macromolecules, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-Phenylisoindoline-1,3-dione: A precursor to 5,5’-Thiobis(2-phenylisoindoline-1,3-dione) with similar structural features but lacking the thiobis linkage.
N-isoindoline-1,3-diones: A class of compounds with diverse chemical reactivity and applications.
Uniqueness
5,5’-Thiobis(2-phenylisoindoline-1,3-dione) is unique due to the presence of the sulfur atom linking two isoindoline-1,3-dione units. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
5-(1,3-dioxo-2-phenylisoindol-5-yl)sulfanyl-2-phenylisoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H16N2O4S/c31-25-21-13-11-19(15-23(21)27(33)29(25)17-7-3-1-4-8-17)35-20-12-14-22-24(16-20)28(34)30(26(22)32)18-9-5-2-6-10-18/h1-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIRGVINJRTNPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)SC4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H16N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50551335 | |
Record name | 5,5'-Sulfanediylbis(2-phenyl-1H-isoindole-1,3(2H)-dione) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50551335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58974-89-3 | |
Record name | 5,5'-Sulfanediylbis(2-phenyl-1H-isoindole-1,3(2H)-dione) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50551335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.